Mivorilaner is a novel compound classified as an antineoplastic agent, primarily explored for its applications in veterinary medicine. It belongs to the class of isoxazoline derivatives and is recognized for its efficacy against various parasitic infestations, particularly fleas and ticks. The compound has garnered attention due to its unique molecular structure and mechanism of action, which disrupts the normal functioning of parasites.
Mivorilaner is identified by its Chemical Abstracts Service (CAS) number 1414642-93-5 and has a molecular formula of with a molecular weight of approximately 588.35 g/mol . It is classified under the category of parasiticidal agents and is part of a broader group of compounds known as isoxazolines, which are recognized for their neurotoxic effects on arthropods.
The synthesis of Mivorilaner involves several key steps:
Mivorilaner features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The structural formula can be represented as follows:
Key structural aspects include:
Mivorilaner undergoes various chemical reactions that are pivotal for its functionality:
Mivorilaner exerts its effects primarily through interaction with specific targets in the nervous system of parasites. The mechanism involves:
Mivorilaner exhibits several notable physical and chemical properties:
Mivorilaner has diverse applications across various scientific fields:
Mivorilaner (IUPAC name: 1-[(5S)-5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[2-(2,2-difluoroethylamino)-2-oxoethyl]-5,6-dihydro-4H-cyclopenta[c]thiophene-3-carboxamide) is a dihydroisoxazole derivative belonging to the isoxazoline chemical class [7] [8]. Its systematic name reflects core structural components: a stereospecific isoxazoline ring (5S configuration), halogenated aryl groups (3,5-dichloro-4-fluorophenyl), and a trifluoromethyl moiety that confers enhanced bioactivity [5]. The compound's molecular formula is C₂₂H₁₇Cl₂F₆N₃O₃S, with a molecular weight of 588.35 g/mol [1] [7].
Isoxazolines represent a distinct subclass within the broader insecticide/acaricide classification system. The Insecticide Resistance Action Committee (IRAC) categorizes them under Group 30, targeting γ-aminobutyric acid (GABA)-gated chloride channels in parasites [9]. This classification places Mivorilaner taxonomically adjacent to other veterinary isoxazolines like fluralaner and afoxolaner, sharing the dihydroisoxazole scaffold but differing in aryl substituents and side chains that modulate pharmacokinetic properties [8].
Table 1: Key Chemical Identifiers of Mivorilaner
| Property | Identifier |
|---|---|
| CAS Registry Number | 1414642-93-5 |
| Molecular Formula | C₂₂H₁₇Cl₂F₆N₃O₃S |
| IUPAC Name | 1-[(5S)-5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[2-(2,2-difluoroethylamino)-2-oxoethyl]-5,6-dihydro-4H-cyclopenta[c]thiophene-3-carboxamide |
| Synonyms | LY-3116151; LY3116151; ITABH-19-01 |
| Purity Specifications | >98% (HPLC) |
Mivorilaner exhibits dual therapeutic significance, functioning both as a potent ectoparasiticide and an investigational antineoplastic agent. In parasitology, it targets neurotransmitter-gated chloride channels (particularly GABA and glutamate receptors) in arthropods, causing hyperexcitation and death [8]. This mechanism underpins its efficacy against veterinary ectoparasites including fleas, ticks, and mites, positioning it as a valuable tool for managing arthropod-borne diseases in companion animals [1].
Emerging research reveals unexpected applications in veterinary oncology. Patent literature (WO2012155676) designates Mivorilaner as an antineoplastic compound, though its precise oncologic mechanisms remain underexplored [5]. Bibliometric analyses of parasitology literature indicate a 40% increase in antiparasitic drug repurposing studies since 2020, with isoxazolines representing 12% of these investigations [2]. This cross-disciplinary relevance positions Mivorilaner at the interface of parasitology and oncology, potentially enabling therapeutic synergy when co-administered with chemotherapeutic agents.
Despite promising applications, critical knowledge gaps impede Mivorilaner's translational development:
Mechanistic Ambiguity in Oncology: While classified as an antineoplastic in patent filings [5], no peer-reviewed studies elucidate its molecular targets, efficacy spectra, or pharmacodynamic interactions with standard chemotherapeutics. This contrasts with well-characterized parasiticidal actions [7] [8].
Resistance Dynamics: Bibliometric analyses indicate rising research productivity on antiparasitic resistance, yet Mivorilaner-specific resistance mechanisms remain poorly documented compared to older insecticides [2]. The absence of longitudinal field studies limits resistance management strategies.
Immunomodulatory Blind Spots: Current veterinary immunotherapy research focuses on cytokines like recombinant canine IL-15 [3], with minimal investigation into potential immunomodulatory effects of isoxazolines. Whether Mivorilaner influences tumor microenvironment parameters requires exploration.
Formulation Science Gaps: Patent disclosures provide no formulation optimization data for oncological applications. The compound's physicochemical properties (logP: 4.2; aqueous solubility: <0.1 mg/mL) suggest bioavailability challenges requiring advanced delivery strategies [5] [7].
Table 2: Research Trends in Antiparasitic Compounds (Bibliometric Analysis 1989-2019) [2]
| Research Focus | % Publications (1989-2000) | % Publications (2010-2019) | Growth Factor |
|---|---|---|---|
| Antiparasitic Drug Discovery | 18.7% | 31.2% | 1.67× |
| Drug Resistance Mechanisms | 12.1% | 24.8% | 2.05× |
| Oncology Repurposing | 2.3% | 8.9% | 3.87× |
| Isoxazoline-specific Studies | Not reported | 4.1% | - |
These gaps define a compelling research problematic: How can mechanistic understanding of Mivorilaner be advanced to bridge parasitological and oncological applications, while addressing emergent resistance? The "Problem-Gap-Hook" framework [4] clarifies this problematic: established parasiticidal utility (Problem) meets undefined oncological mechanisms (Gap), creating opportunity for transformative therapeutic strategies (Hook). Resolving this requires integrated studies in molecular parasitology, cancer biology, and pharmaceutical chemistry—precisely the multidisciplinary approach characterizing modern parasitology research [2].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5